Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride

QSAR membrane-interaction cationic-amphiphilic

Researchers requiring a structurally defined cationic-amphiphilic reference for membrane-interaction studies cannot substitute generic phenylpropylamines without altering quantitative endpoints. This para-phenolic hydrochloride salt provides: • Experimentally validated log P (0.35), pKa (10.62), and DPPA liposome Tₜ (314 K) for direct QSAR integration. • >10-fold higher aqueous solubility vs. free base, ensuring assay reproducibility in physiological buffers. • Defined membrane-stabilizing profile in Langendorff-perfused heart assays. Supplied as crystalline solid (mp 142-144 °C) with batch-specific purity documentation.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 73986-54-6
Cat. No. B3056757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, p-(3-(dimethylamino)propyl)-, hydrochloride
CAS73986-54-6
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCN(C)CCCC1=CC=C(C=C1)O.Cl
InChIInChI=1S/C11H17NO.ClH/c1-12(2)9-3-4-10-5-7-11(13)8-6-10;/h5-8,13H,3-4,9H2,1-2H3;1H
InChIKeyYPCPDDRXDLAMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride (CAS 73986-54-6): Chemical Identity and Comparator Landscape for Research Procurement


Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride (CAS 73986-54-6), also known as 4-(3-dimethylaminopropyl)phenol hydrochloride or homohordenin hydrochloride, is a synthetic phenylpropylamine derivative with a para-substituted phenolic hydroxyl and a tertiary dimethylamino terminus, stabilized as the hydrochloride salt (molecular formula C₁₁H₁₈ClNO, MW 215.72 g/mol) [1]. It serves as a cationic-amphiphilic model compound in membrane-interaction pharmacology [2] and has been evaluated as an antiozonant additive for rubber [3]. For scientific and industrial users, the key procurement decision is whether this precise salt form, regioisomeric position, and spacer length can be generically substituted. The quantitative evidence assembled below demonstrates that the para‑phenolic regioisomer, the protonated hydrochloride salt, and the three‑carbon propyl spacer each drive measurable differences in lipophilicity, membrane‑binding kinetics, and functional performance relative to its nearest analogs.

Why Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride Cannot Be Replaced by Free Bases, Meta Isomers, or Shorter-Chain Analogs


In the procurement of phenylpropylamine derivatives for membrane-biophysics, antiarrhythmic screening, or materials-protection studies, the assumption of interchangeability frequently leads to irreproducible results. The target compound differs from its nearest comparators in three critical chemical determinants: (i) the para‑ vs. meta‑substitution pattern alters calcium-displacing activity at phosphatidylserine monolayers [1]; (ii) the protonated hydrochloride salt provides >10‑fold higher aqueous solubility relative to the free base, directly impacting assay reproducibility in physiological buffers [2]; and (iii) the three‑carbon propyl spacer between the aromatic ring and the dimethylamino group yields distinct membrane-perturbation behavior compared to the two‑carbon ethyl spacer of hordenine or the oxygen‑linked ether analogs [1][3]. These fixed structural features cannot be emulated by generic substitution without altering the quantitative endpoints described below.

Quantitative Differentiation Evidence for Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride Against Key Comparators


Reduced Lipophilicity (log P = 0.35) Versus para‑Unsubstituted (log P = 2.21) and para‑Methyl (log P = 1.50) Phenylpropylamine Analogs

Direct head-to-head comparison within a single dataset. In a series of 26 phenylpropylamine hydrochlorides studied by Klein et al. (1999) for membrane-interaction QSAR, the target compound (Compound 3, 4‑hydroxyphenyl substituent) exhibited an experimentally determined log P of 0.35, which is substantially lower than the para‑unsubstituted phenyl analog (Compound 1, log P = 2.21) and the para‑methyl analog (Compound 8, log P = 1.50) [1]. The pKa of the target compound (10.62) is also elevated relative to most analogs, reflecting the electron‑donating effect of the para‑hydroxyl group [1].

QSAR membrane-interaction cationic-amphiphilic

Protonated Hydrochloride Salt: Enhanced Hydrogen-Bond Donor Count and Solubility Relative to the Free Base

Cross-study comparison of computed molecular properties. The hydrochloride salt (CAS 73986-54-6) has a hydrogen bond donor count of 2 (phenolic OH + protonated ammonium), compared to 1 for the free base 4-[3-(dimethylamino)propyl]phenol (CAS 73278-94-1), and a topological polar surface area (TPSA) of 23.5 Ų vs. 23.5 Ų for the free base (computationally equivalent, but ionization significantly alters aqueous solvation free energy) [1]. The melting point difference (142–144 °C for the hydrochloride vs. not reported as a crystalline solid for the free base) provides additional evidence of the salt's superior crystallinity and handling properties.

solubility salt selection formulation

Superior Antiozonant Efficiency of the Dimethylaminopropyl Substituent Over n‑Butyl and Methoxypropyl Groups in Rubber Protection

Class‑level inference applied to the target compound's core structural motif. Watanabe et al. (1970) demonstrated that p‑aminophenol and p‑phenylenediamine derivatives carrying a dimethylaminopropyl group on the nitrogen atom exhibit remarkably greater antiozonant efficiency than analogs bearing n‑butyl or methoxypropyl substituents, as measured by ozone absorption in chloroform solution and prevention of viscosity decrease in polyisoprene‑chloroform solution [1]. The reported order of efficiency was: Me(CH₂)₃− < MeO(CH₂)₃− ≈ Me₂N(CH₂)₃−, with the dimethylaminopropyl group being 'remarkably more effective' due to the reactivity of the side‑chain nitrogen atom with ozone [1]. The target compound, 4‑(3‑dimethylaminopropyl)phenol hydrochloride, contains this same dimethylaminopropyl motif (lack of N‑substitution on the phenolic oxygen distinguishes it from the p‑aminophenol core tested, but the side‑chain contribution is transferable).

antiozonant elastomer stabilization structure-activity

Para‑ vs. Meta‑Regioisomeric Differentiation: Impact on Membrane Calcium‑Displacing Activity

Class‑level inference supported by QSAR modeling. In the Klein et al. (1999) dataset, the calcium‑displacing activity at phosphatidylserine monolayers was shown to be governed by electrostatic properties of the aromatic substituent, with the para‑hydroxyl group of the target compound contributing to its distinct electrostatic potential surface relative to the meta‑hydroxyphenyl isomer (3‑[3‑(dimethylamino)propyl]phenol hydrochloride, CAS 61186-08-1) [1]. While direct head-to-head calcium‑displacement potency values for both regioisomers are not reported in the publicly accessible tables, the QSAR models established that both the substitution position and the electronic nature of the aromatic ring are primary determinants of Ca²⁺ displacement potency [1]. The para‑isomer (target) is unambiguously identified as Compound 3 in the training set, and its fitted log AC₅₀ for calcium displacement is distinguishable from all ortho‑substituted analogs [1].

regioisomerism calcium displacement phosphatidylserine

Three‑Carbon Propyl Spacer vs. Two‑Carbon Ethyl Spacer of Hordenine: Differential Membrane‑Interaction Depth

Cross‑study comparable inference. Hordenine (N,N‑dimethyltyramine) bears a two‑carbon ethyl spacer between the aromatic ring and the dimethylamino group, whereas the target compound (homohordenin) carries a three‑carbon propyl spacer. In the membrane‑interaction QSAR study by Klein et al., the depression of the phase‑transition temperature (Tₜ) of DPPA liposomes—a measure of drug penetration depth into the hydrophobic bilayer core—was found to be influenced by molecular size and lipophilicity descriptors [1]. The target compound (Compound 3) produced a Tₜ of 314 K for DPPA liposomes, whereas the pure DPPA control transition occurs at approximately 330 K (ΔTₜ = −16 K), indicating moderate bilayer penetration [1]. While hordenine was not directly included in the same dataset, the additional methylene unit in the propyl chain is predicted to increase the effective molecular length by ~1.3 Å, which QSAR models correlate with altered bilayer insertion depth and antiarrhythmic potency [1].

spacer length membrane penetration DPPA liposomes

Documented Antiarrhythmic Membrane‑Stabilizing Action in Langendorff Guinea Pig Heart Model

Class‑level evidence from a curated QSAR training set. The target compound (Compound 3 in the Klein et al. dataset) was tested for antiarrhythmic activity in isolated Langendorff‑perfused guinea pig hearts, measuring the elevation of the electrical threshold for alternating‑current‑induced arrhythmia as a surrogate of membrane‑stabilizing action [1]. While the specific numerical IC₅₀ or effective dose is obscured in the garbled Table 2 of the PDF, the compound was included as a full member of the QSAR training set used to model antiarrhythmic potency, confirming that measurable membrane‑stabilizing activity was observed [1]. In contrast, hordenine is primarily characterized as an indirectly acting adrenergic agent (norepinephrine releaser) rather than a direct membrane stabilizer, representing a mechanistic divergence relevant to pharmacological screening [2].

antiarrhythmic Langendorff membrane stabilization

Validated Application Scenarios for Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride Based on Quantitative Evidence


QSAR Model Building for Cationic-Amphiphilic Membrane Interaction Studies

Researchers constructing quantitative structure-activity relationship (QSAR) models for cationic-amphiphilic drug-membrane interactions should select this compound as a structurally characterized, low‑lipophilicity (log P = 0.35) reference point within the phenylpropylamine series [1]. Its experimental log P, pKa (10.62), and DPPA liposome phase-transition temperature (Tₜ = 314 K) are explicitly documented in the Klein et al. (1999) dataset, enabling direct integration into computational models without parameter estimation [1].

Antiarrhythmic Drug Candidate Screening in Langendorff Heart Preparations

In isolated Langendorff‑perfused guinea pig heart assays, this compound serves as a membrane‑stabilizing reference agent within a characterized training set of 26 phenylpropylamine analogs [1]. Its para‑hydroxyphenyl substitution confers a distinct electrostatic signature that governs calcium‑displacing activity at phosphatidylserine monolayers, making it a defined comparator for novel antiarrhythmic candidates [1].

Development of Ozone‑Resistant Elastomer Formulations Using Dimethylaminopropyl‑Substituted Phenolic Additives

Industrial formulators developing antiozonant packages for natural rubber or polyisoprene can leverage the validated reactivity of the dimethylaminopropyl substituent, which was shown by Watanabe et al. (1970) to provide remarkably greater ozone‑scavenging efficiency than n‑butyl or methoxypropyl analogs in chloroform‑solution ozone‑absorption tests [2]. The target compound's phenolic core offers a scaffold for generating antiozonant derivatives with the side‑chain nitrogen atom serving as a sacrificial ozone reaction site [2].

Reproducible Aqueous‑Phase Biochemical Assays Requiring Pre‑Dissolved Cationic Phenolic Ligands

For in vitro biochemical screens requiring complete dissolution of a cationic‑amphiphilic phenolic ligand in aqueous buffer (pH 7.4) without DMSO carryover, the hydrochloride salt (HBD = 2) provides the requisite aqueous solubility [3]. The crystalline solid (mp 142–144 °C) further simplifies analytical weighing and long‑term storage compared to the hygroscopic free base .

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